molecular formula C11H12F3NO4S B12128127 4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid CAS No. 613657-97-9

4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid

Cat. No.: B12128127
CAS No.: 613657-97-9
M. Wt: 311.28 g/mol
InChI Key: VOSKFJRFTNXBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is a compound that contains a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its unique properties, such as increased lipophilicity and metabolic stability .

Properties

CAS No.

613657-97-9

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.28 g/mol

IUPAC Name

4-[[2-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid

InChI

InChI=1S/C11H12F3NO4S/c12-11(13,14)8-4-1-2-5-9(8)20(18,19)15-7-3-6-10(16)17/h1-2,4-5,15H,3,6-7H2,(H,16,17)

InChI Key

VOSKFJRFTNXBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism by which butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or alteration of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 4-[[[2-(trifluoromethyl)phenyl]sulfonyl]amino]- is unique due to its specific structure, which combines the properties of a butanoic acid derivative with the trifluoromethyl group. This combination enhances its stability, lipophilicity, and potential for various applications in research and industry .

Biological Activity

4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid, commonly referred to as TFPSA, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, structure, and biological properties of TFPSA, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 4-[[[2-(Trifluoromethyl)phenyl]sulfonyl]amino]butanoic acid
  • Molecular Formula : C11H12F3NO4S
  • Molecular Weight : 357.362 g/mol
  • CAS Number : 85844-93-5

The compound features a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological activity through various mechanisms, such as improved lipophilicity and hydrogen bonding capabilities.

Antimicrobial Activity

Research has demonstrated that compounds containing sulfonamide groups exhibit significant antimicrobial properties. TFPSA's structural components suggest potential activity against various bacterial strains. A study indicated that similar compounds showed minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL against Bacillus mycoides, Escherichia coli, and Candida albicans .

Anticancer Activity

TFPSA has been evaluated for its anticancer effects against several human cancer cell lines. In vitro studies revealed that related compounds exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin. For instance, derivatives showed IC50 values of 22.4 μM against PACA2 cells, indicating promising potential for further development .

The biological activity of TFPSA is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and proteases, which are crucial in cancer progression and bacterial metabolism.
  • Molecular Docking Studies : Computational studies have suggested that TFPSA can effectively bind to target proteins involved in cell signaling pathways, leading to altered gene expression associated with tumor growth .

Study on Anticancer Properties

In a recent investigation, TFPSA was tested against eight different cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The results indicated significant down-regulation of genes associated with tumor proliferation when treated with TFPSA derivatives. Notably, compounds treated on PACA2 cells showed reduced expression levels of PALB2, BRCA1, and BRCA2, which are critical in DNA repair mechanisms .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of sulfonamide derivatives similar to TFPSA. The results confirmed that the presence of trifluoromethyl groups significantly enhanced the antibacterial activity compared to their non-fluorinated counterparts .

Safety Profile

TFPSA has been classified under GHS guidelines as causing skin irritation and serious eye irritation upon exposure . Proper handling procedures are essential to mitigate risks associated with its use in research settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.